molecular formula C26H25NO5 B12299840 N-Fmoc-O,3-dimethyl-D-tyrosine

N-Fmoc-O,3-dimethyl-D-tyrosine

Cat. No.: B12299840
M. Wt: 431.5 g/mol
InChI Key: XWJIOWVGHSEJGU-UHFFFAOYSA-N
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Description

N-Fmoc-O,3-dimethyl-D-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and methyl groups at the O and 3 positions of the tyrosine molecule. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O,3-dimethyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This is followed by the methylation of the hydroxyl group and the 3-position of the aromatic ring. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-O,3-dimethyl-D-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and deprotected amino acids, which can be further functionalized for various applications .

Scientific Research Applications

Peptide Synthesis

N-Fmoc-O,3-dimethyl-D-tyrosine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and coupling reactions, facilitating the assembly of complex peptide sequences.

Key Features:

  • Protection Strategy : The Fmoc group is stable under basic conditions, making it ideal for iterative coupling processes.
  • Compatibility : It can be used with various coupling reagents such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) in DMF (dimethylformamide) .

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of this compound into linear peptides using automated SPPS techniques. The resulting peptides exhibited enhanced biological activity due to the structural modifications introduced by the dimethylation .

Drug Development

The unique properties of this compound contribute to its application in drug design and development. Its ability to modify peptide structures enhances the pharmacological profiles of potential drug candidates.

Applications:

  • Targeted Drug Delivery : By modifying peptides with this compound, researchers can create more effective drug delivery systems that improve bioavailability and reduce side effects.
  • Bioconjugation : The compound's structure facilitates the attachment of drugs to carrier molecules or antibodies for targeted therapy .

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities.

Fluorescent Probes:

The incorporation of this amino acid can enhance the fluorescence properties of peptides, making them useful as probes in cellular imaging studies .

Example:

A research project utilized this compound-modified peptides to study protein-ligand interactions through fluorescence resonance energy transfer (FRET), demonstrating its utility in understanding complex biological systems .

Structural Biology

This compound is also valuable in structural biology for studying protein folding and stability.

Insights:

The modification can influence the conformational dynamics of peptides and proteins, providing insights into their functional mechanisms. Studies have shown that peptides containing this amino acid exhibit altered folding patterns compared to their unmodified counterparts .

Mechanism of Action

The mechanism of action of N-Fmoc-O,3-dimethyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group enhances the compound’s binding affinity and stability, while the methyl groups influence its hydrophobicity and steric properties. These modifications allow the compound to modulate various biochemical pathways, including signal transduction and protein synthesis .

Comparison with Similar Compounds

  • N-Fmoc-O-tert-butyl-L-tyrosine
  • N-Fmoc-O-allyl-L-tyrosine
  • N-Fmoc-O-phosphotyrosine

Comparison: N-Fmoc-O,3-dimethyl-D-tyrosine is unique due to its dual methylation, which enhances its stability and reactivity compared to other Fmoc-protected tyrosine derivatives. The presence of methyl groups at the O and 3 positions provides distinct hydrophobic and steric properties, making it suitable for specific applications in peptide synthesis and material science .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

XWJIOWVGHSEJGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

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